1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine structure
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine structure
An In-depth Technical Guide to 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Structure, Synthesis, and Pharmacological Context
This guide provides a detailed exploration of the heterocyclic compound 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, designed for researchers, medicinal chemists, and professionals in drug development. We will dissect its core structure, delve into established and innovative synthetic strategies, and contextualize its potential pharmacological significance based on the broader class of pyrazine-containing molecules.
Introduction: The Significance of the Pyrrolopyrazine Scaffold
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine belongs to the tetrahydropyrrolo[1,2-a]pyrazine family, a class of nitrogen-containing heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry as it is a key structural motif found in various natural products and biologically active molecules.[1][2] The fusion of a pyrrole and a pyrazine ring creates a rigid, three-dimensional structure that serves as a valuable platform for designing novel therapeutic agents.
Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[3][4] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for interacting with biological targets like the hinge region of protein kinases.[5][6] The addition of a 4-chlorophenyl group to this core structure is a common strategy in drug design, often intended to enhance binding affinity to target proteins through hydrophobic and halogen-bonding interactions.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of a saturated pyrazine ring fused to a pyrrole ring, with a 4-chlorophenyl substituent at the C1 position.
| Property | Value | Source |
| CAS Number | 112758-91-5 | [7][8] |
| Molecular Formula | C₁₃H₁₃ClN₂ | Inferred from structure |
| SMILES Code | ClC1=CC=C(C2C3=CC=CN3CCN2)C=C1 | [7] |
Synthesis Strategies and Methodologies
The synthesis of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core has attracted considerable attention, leading to the development of several efficient synthetic routes.[1] The choice of methodology is often dictated by the desired stereochemistry and the nature of the substituents.
Overview of Synthetic Approaches
Several key strategies have been successfully employed:
-
Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction: This is a highly efficient one-pot method for preparing chiral tetrahydropyrrolo[1,2-a]pyrazines. It involves the condensation of an N-aminoethylpyrrole with an aldehyde (in this case, 4-chlorobenzaldehyde) catalyzed by a chiral phosphoric acid, proceeding with high yields and excellent enantioselectivity under mild conditions.[9]
-
Enantioselective Hydrogenation: Chiral versions of the scaffold can be synthesized via the asymmetric hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazine precursors using a suitable chiral catalyst.[1]
-
Cascade Reactions: Metal-free, multi-step cascade reactions that involve Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction provide an efficient route to the core structure from simple starting materials.[10]
-
Benzotriazole-Mediated Synthesis: This method involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with an aldehyde and benzotriazole, followed by a nucleophilic substitution of the benzotriazole group with a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide).[11]
Conceptual Synthetic Workflow
The following diagram illustrates a generalized approach for synthesizing the target molecule, highlighting the key bond formations.
Caption: Generalized synthetic pathway.
Detailed Experimental Protocol: Asymmetric Aza-Friedel–Crafts Reaction
This protocol is adapted from the methodology developed for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[9]
Objective: To synthesize enantiomerically enriched 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Materials:
-
N-(2-aminoethyl)pyrrole
-
4-Chlorobenzaldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4 Å), activated
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reactor Setup: To an oven-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add activated 4 Å molecular sieves.
-
Reagent Addition: Add N-(2-aminoethyl)pyrrole (1.2 equivalents) and 4-chlorobenzaldehyde (1.0 equivalent) to the vial.
-
Solvent and Catalyst: Add anhydrous dichloromethane, followed by the chiral phosphoric acid catalyst (typically 5-10 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (aldehyde) is consumed.
-
Workup: Upon completion, quench the reaction by filtering off the molecular sieves and catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
-
Characterization: Confirm the structure and determine the enantiomeric excess of the final product using chiral HPLC and standard spectroscopic methods (NMR, MS).
Causality and Self-Validation: The use of a chiral phosphoric acid catalyst is critical for establishing the stereocenter at the C1 position with high enantioselectivity.[9] The reaction proceeds through the formation of an iminium intermediate, which then undergoes an intramolecular cyclization onto the electron-rich pyrrole ring. The anhydrous conditions, maintained by the molecular sieves, are essential to prevent hydrolysis of the iminium intermediate, ensuring a high yield. The protocol's integrity is validated by spectroscopic confirmation of the final product's structure and chiral HPLC analysis, which verifies the success of the asymmetric induction.
Pharmacological Context and Potential Applications
While specific bioactivity data for 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not extensively documented in the public domain, the broader family of pyrazine and pyrrolopyrazine derivatives has demonstrated significant therapeutic potential across multiple disease areas.[3][12]
-
Anticancer Activity: Fused pyrazine heterocycles are widely investigated for their antineoplastic activity.[3] Certain pyrrolo[2,3-b]pyrazine derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy.[13] Additionally, some 1,2-dihydropyrido[3,4-b]pyrazines show activity against experimental neoplasms by arresting cells at mitosis.[14]
-
Kinase Inhibition: The pyrazine ring is a common scaffold in small molecule kinase inhibitors.[6] Its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
-
Antiviral and Antimicrobial Activity: Alkaloids containing hydrogenated pyrrolopyrazine fragments have been shown to possess antimicrobial and antiviral properties, including activity against HIV.[2]
-
Central Nervous System (CNS) Activity: The structural similarity of the pyrrolopyrazine core to serotonin has prompted its investigation for antidepressant and other CNS-related activities.[2]
The presence of the 4-chlorophenyl group is a well-established feature in many pharmacologically active compounds, including pyrazoline derivatives that act as anticancer agents and cannabinoid receptor modulators.[15] This suggests that 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a rational candidate for screening in various biological assays.
Caption: Structure-Activity Relationship (SAR) concept.
Structural Characterization
Confirmation of the synthesis and purity of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine requires a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. | Characteristic signals for the aromatic protons of the chlorophenyl ring, as well as signals for the aliphatic protons of the tetrahydropyrrolopyrazine core.[16][17] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| X-ray Crystallography | Unambiguously determines the three-dimensional structure and absolute configuration of a chiral molecule. | Provides precise bond lengths, bond angles, and the spatial arrangement of atoms.[9] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Cl bonds. |
Conclusion and Future Perspectives
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetically accessible molecule built upon a privileged scaffold in medicinal chemistry. Modern asymmetric synthesis methods allow for its efficient and stereocontrolled preparation. While direct biological data is limited, its structural features—a rigid heterocyclic core known for biological activity and a 4-chlorophenyl group known to enhance target binding—make it a compelling candidate for further investigation.
Future research should focus on a comprehensive biological screening of this compound against various targets, particularly protein kinases and cancer cell lines, to elucidate its specific pharmacological profile. Subsequent structure-activity relationship (SAR) studies, involving modification of the chlorophenyl ring and the pyrrolopyrazine core, could lead to the discovery of novel and potent therapeutic agents.
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Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220–8223. [Link]
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